![molecular formula C15H18O4 B2422340 7,8-ジヒドロキシ-4'-メチルスピロ[クロマン-2,1'-シクロヘキサン]-4-オン CAS No. 924769-66-4](/img/structure/B2422340.png)
7,8-ジヒドロキシ-4'-メチルスピロ[クロマン-2,1'-シクロヘキサン]-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dihydroxy-4’-methylspiro[chroman-2,1’-cyclohexan]-4-one, also known as 7,8-Dihydroxy-4-methylcoumarin (DHMC), is a compound that has been studied for its potential therapeutic effects . It’s a precursor in the synthesis of derivatives of 4-methyl coumarin . It has been associated with physical activity in mice and has shown to have effects on physiological and behavioral parameters, adult hippocampal and hypothalamic neurogenesis, and neurotrophic factors expression in the hypothalamus .
Molecular Structure Analysis
The structure of DHMC was determined by an X-ray diffraction method . The compound crystallized in the triclinic space group P ¯1, Z = 2, with a = 7.631 (2), b = 9.456 (5), c = 7.075 (3)Å, α= 103.13 (3), β = 91.84 (3), γ= 68.21 (3)°, and V = 460.9 (3)Å3 .
Chemical Reactions Analysis
While specific chemical reactions involving DHMC were not found in the available resources, it has been reported that DHMC has excellent radical scavenging properties .
科学的研究の応用
- DHMCは、その神経保護特性について調査されています。 ある研究では、酸化ストレスと虚血性脳損傷から保護することが明らかになりました 。そのラジカルスカベンジング能力は、神経損傷を軽減するための有望な候補となります。
- DHMC単独の治療では、マウスの絶食血糖値を低下させることが示されました。 さらに、VEGF(血管内皮増殖因子)の遺伝子発現レベルを増加させ、これは絶食血糖値の低下と相関していました 。
- DHMCは、自発的な身体活動と組み合わせると、マウスに不安解消行動を示しました。 それは、身体活動群での活動の減少によって示されるように、光周期中に観察された不安解消効果を高めました 。
- DHMCは、視床下部の神経栄養因子に影響を与えました。 成体神経新生に有意な差は見られませんでしたが、VEGFの上昇は、脳の健康に対する潜在的な利点を示唆しています 。
- DHMCは、生体触媒反応の基質として使用されてきました。 たとえば、Rhizopus oryzaeからのリパーゼで処理すると、様々な酸無水物をアシル化剤として使用して、高度に位置選択的なアシル化を示しました 。
- DHMCを含むクマリンは、治療の可能性を秘めたポリフェノールです。 それらは、肥満、心不全、神経障害などのさまざまな疾患で研究されています 。
神経保護と酸化ストレス:
代謝効果と血糖調節:
不安解消効果:
神経栄養因子と脳の健康:
生体触媒アプリケーション:
植物化学的可能性:
作用機序
Target of Action
The primary targets of 7,8-Dihydroxy-4’-methylspiro[chroman-2,1’-cyclohexan]-4-one (DHMC) are the neurotrophic factors in the hypothalamus . These factors play a crucial role in the development and function of neurons, thereby influencing various physiological and behavioral parameters .
Mode of Action
DHMC interacts with its targets by modulating the expression of neurotrophic factors in the hypothalamus . This modulation results in changes in physiological and behavioral parameters, such as reduced fasting blood glucose levels and anxiolytic effects .
Biochemical Pathways
The affected biochemical pathway involves the expression of vascular endothelial growth factor (VEGF) . VEGF is a signal protein that stimulates the formation of blood vessels. DHMC increases the gene expression levels of VEGF, which correlates with the reduced fasting glucose levels .
Pharmacokinetics
It is known that coumarins, the class of compounds to which dhmc belongs, have high bioavailability, low molecular weight, and simple processes for synthesis .
Result of Action
The action of DHMC leads to several molecular and cellular effects. It reduces fasting blood glucose levels and produces anxiolytic behavior . Although no differences were found in hypothalamic or hippocampal adult neurogenesis, DHMC increased gene expression levels of VEGF .
Action Environment
The action, efficacy, and stability of DHMC can be influenced by various environmental factors. For instance, physical activity has been shown to enhance the effects of DHMC, leading to additional anxiolytic behavior . .
将来の方向性
生化学分析
Biochemical Properties
The compound interacts with various enzymes and proteins in biochemical reactions. In a study, it was found that the compound reduced fasting blood glucose levels in mice This suggests that it may interact with enzymes and proteins involved in glucose metabolism
Cellular Effects
The compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been observed to reduce fasting blood glucose levels and produce anxiolytic behavior in mice . This suggests that it influences cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the compound has been observed to have long-term effects on cellular function. For instance, in a study involving mice, the compound was administered over a 29-day period, during which it was found to reduce fasting blood glucose levels . This suggests that the compound is stable and does not degrade significantly over time.
Metabolic Pathways
The compound is likely involved in various metabolic pathways, given its observed effects on fasting blood glucose levels
特性
IUPAC Name |
7,8-dihydroxy-4'-methylspiro[3H-chromene-2,1'-cyclohexane]-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-9-4-6-15(7-5-9)8-12(17)10-2-3-11(16)13(18)14(10)19-15/h2-3,9,16,18H,4-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDYFLSGOKWBID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)CC(=O)C3=C(O2)C(=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2422257.png)
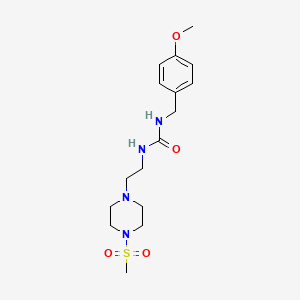
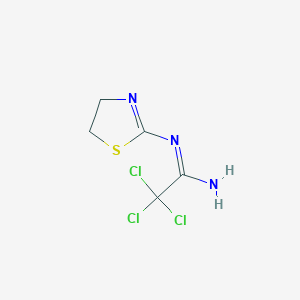
![N-[4-(difluoromethylsulfanyl)phenyl]-2-(3-phenoxyphenoxy)acetamide](/img/structure/B2422260.png)
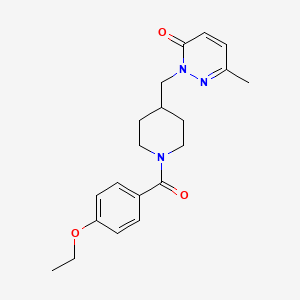

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide](/img/structure/B2422264.png)
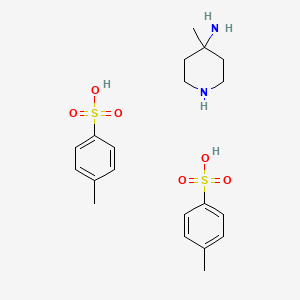
![N-[2-(dimethylamino)ethyl]-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2422268.png)
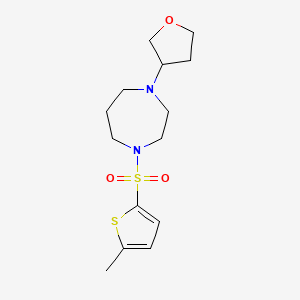
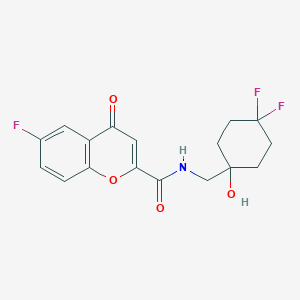
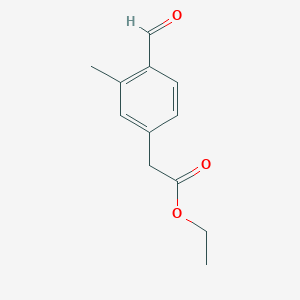
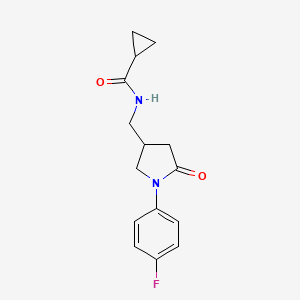
![2-(2-(indolin-1-yl)-2-oxoethoxy)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2422277.png)
